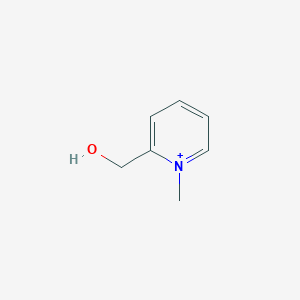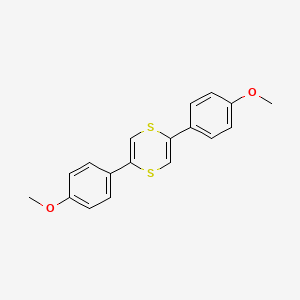
2,5-Bis(4-methoxyphenyl)-1,4-dithiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-methoxyphenyl)-1,4-dithiine is an organic compound characterized by a dithiine ring substituted with two 4-methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-methoxyphenyl)-1,4-dithiine typically involves the reaction of 4-methoxybenzaldehyde with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent to facilitate the ring-closing reaction . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the successful formation of the dithiine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(4-methoxyphenyl)-1,4-dithiine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-methoxyphenyl)-1,4-dithiine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals or bioactive molecules.
Medicine: Research into its medicinal properties includes investigating its potential as an antioxidant or antimicrobial agent.
Wirkmechanismus
The mechanism by which 2,5-Bis(4-methoxyphenyl)-1,4-dithiine exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(4-hydroxyphenyl)-1,4-dithiine
- 2,5-Bis(4-methoxyphenyl)-1,3-thiazole
- 2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene
Comparison: Compared to similar compounds, 2,5-Bis(4-methoxyphenyl)-1,4-dithiine is unique due to its specific substitution pattern and the presence of the dithiine ringFor example, while 2,5-Bis(4-hydroxyphenyl)-1,4-dithiine may have similar reactivity, the methoxy groups in this compound can influence its solubility and interaction with other molecules .
Eigenschaften
CAS-Nummer |
37989-51-8 |
|---|---|
Molekularformel |
C18H16O2S2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2,5-bis(4-methoxyphenyl)-1,4-dithiine |
InChI |
InChI=1S/C18H16O2S2/c1-19-15-7-3-13(4-8-15)17-11-22-18(12-21-17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
InChI-Schlüssel |
XTCLQKGOKJVVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=CS2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


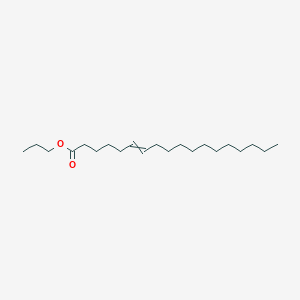
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
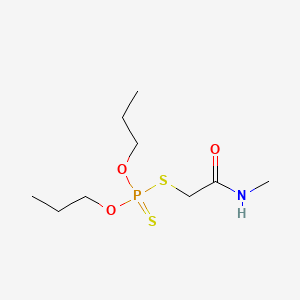
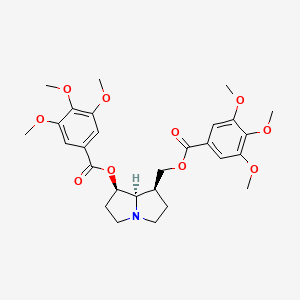
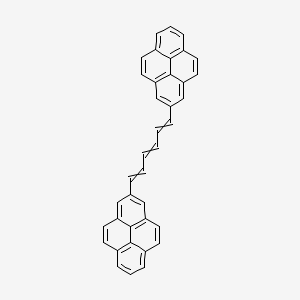
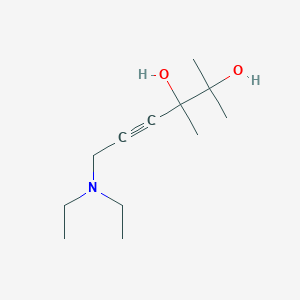
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
